N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide
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Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide is a useful research compound. Its molecular formula is C20H16N2O4S2 and its molecular weight is 412.48. The purity is usually 95%.
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Scientific Research Applications
Antimalarial and Antiviral Applications
N-(phenylsulfonyl)acetamide derivatives, including compounds similar to N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide, have been extensively studied for their antimalarial activity. These compounds, upon reactivity investigation, form various derivatives, including aminothiazole, aminooxazole, 2H-benzo[b][1,4]oxazin-3-yl, and others. One such derivative, Sulphonamide 6a, demonstrated significant antimalarial activity with an IC50 value of 1.2µM. Additionally, the same compounds have been theorized for potential use against COVID-19 due to their molecular docking study showing small energy affinity against viral proteins (Fahim & Ismael, 2021).
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition
Derivatives of this compound, like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have been identified as potent inhibitors of PI3Kα and mTOR, both in vitro and in vivo. Modifications to the benzothiazole ring, such as substituting it with other heterocycles, have been explored to enhance metabolic stability and reduce deacetylation, maintaining the compound's inhibitory efficacy (Stec et al., 2011).
Antimicrobial and Antitubercular Activity
Novel derivatives of this compound have demonstrated considerable antimicrobial and antitubercular activities. For instance, compounds like 3-(substituted benzylsulfonyl)-5-(4-isopropylthiazol-2-yl)-4-phenyl-4H-1,2,4-triazoles and isopropyl thiazole-derived Schiff bases were found to be effective against various bacterial strains, including Mycobacterium tuberculosis H37Rv, with some compounds exhibiting higher activity than standard drugs like isoniazid (Kumar, Prasad, & Chandrashekar, 2013).
Photophysical Properties
The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals, a compound structurally similar to this compound, have been explored. These compounds, depending on the substituent in the benzothiazole moiety, form distinct hydrogen bond assemblies, influencing their photophysical behavior. This property is significant in understanding the material's behavior under different conditions and can be critical in designing materials for specific optical applications (Balijapalli et al., 2017).
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-benzylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c23-19(13-28(24,25)12-14-6-2-1-3-7-14)22-20-21-16(11-27-20)18-10-15-8-4-5-9-17(15)26-18/h1-11H,12-13H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEXGDPRHMAYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.